- Iso-coenzyme A, Journal of Biological Chemistry, 2005, 280(17), 16550-16558

Cas no 31664-36-5 (Coenzyme A disulfide)

Coenzyme A disulfide 化学的及び物理的性質

名前と識別子

-

- Coenzyme A disulfide

- CoA-disulfide

- Coa disulfide

- (CoA)2

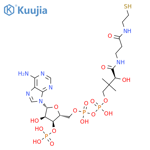

- [[(2~{S},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl] [(3~{R})-4-[[3-[2-[2-[3-[[(2~{R})-4-[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-3,3-dimethyl-2-oxidanyl-butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxidanylidene-propyl]amino]-2,2-dimethyl-3-oxidanyl

- Oxidized coenzyme A

- Oxidized CoA

- CoA-S-S-CoA

- CoA disulfide

- Butyramide, N,N'- [dithiobis(ethyleneiminocarbonylethylene)]bis[2,4-dihydroxy-3,3-dimethyl-, 5',5'''→4,4'-diester with adenosine 3'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) (8CI)

- Adenosine, 3'-phosphate 5'-pyrophosphate, 5',5'''-diester with N,N'-[dithiobis(ethyleneiminocarbonylethylene)]bis[2,4-dihydroxy-3,3-dimethylbutyramide] (7CI)

- Adenosine, 3'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→4:5'''→4'-diester with N,N'- [dithiobis(ethyleneiminocarbonylethylene)]bis[2,4-dihydroxy-3,3-dimethylbutyramide] (8CI)

- LS-54646

- C42-H70-N14-O32-P6-S2

- C42H70N14O32P6S2

- 31664-36-5

- CHEBI:16161

- DTXSID401317672

- 5NG

- Adenosine, 3'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→4:5'''→4'-diester with N,N'-[dithiobis(ethyleneiminocarbonylethylene)]bis[2,4-dihydroxy-3,3-dimethylbutyramide] (8CI)

- Adenosine, 3'-phosphate 5'-pyrophosphate, 5',5'''-diester with N,N'-[dithiobis(ethyleneiminocarbonylethylene)]bis[2,4-dihydroxy-3,3-dimethylbutyramide] (7CI)

- Butyramide, N,N'-[dithiobis(ethyleneiminocarbonylethylene)]bis[2,4-dihydroxy-3,3-dimethyl-, 5',5'''→4,4'-diester with adenosine 3'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) (8CI)

- CoA-S-S-CoA

- Oxidized CoA

- Oxidized coenzyme A

- [[(2~{S},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl] [(3~{R})-4-[[3-[2-[2-[3-[[(2~{R})-4-[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-3,3-dimethyl-2-oxidanyl-butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxidanylidene-propyl]amino]-2,2-dimethyl-3-oxidanyl-4-oxidanylidene-butyl] hydrogen phosphate

- Q27098407

-

- インチ: 1S/C42H70N14O32P6S2/c1-41(2,15-81-93(75,76)87-91(71,72)79-13-21-29(85-89(65,66)67)27(59)39(83-21)55-19-53-25-33(43)49-17-51-35(25)55)31(61)37(63)47-7-5-23(57)45-9-11-95-96-12-10-46-24(58)6-8-48-38(64)32(62)42(3,4)16-82-94(77,78)88-92(73,74)80-14-22-30(86-90(68,69)70)28(60)40(84-22)56-20-54-26-34(44)50-18-52-36(26)56/h17-22,27-32,39-40,59-62H,5-16H2,1-4H3,(H,45,57)(H,46,58)(H,47,63)(H,48,64)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H2,43,49,51)(H2,44,50,52)(H2,65,66,67)(H2,68,69,70)/t21-,22-,27-,28-,29-,30-,31+,32+,39-,40-/m1/s1

- InChIKey: YAISMNQCMHVVLO-ODFVJXNFSA-N

- ほほえんだ: S(C([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])N([H])C([C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])OP(=O)(O[H])OP(=O)(O[H])OC([H])([H])[C@]1([H])[C@]([H])([C@]([H])([C@]([H])(N2C([H])=NC3=C(N([H])[H])N=C([H])N=C23)O1)O[H])OP(=O)(O[H])O[H])O[H])=O)=O)SC([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])N([H])C([C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])OP(=O)(O[H])OP(=O)(O[H])OC([H])([H])[C@]1([H])[C@]([H])([C@]([H])([C@]([H])(N2C([H])=NC3=C(N([H])[H])N=C([H])N=C23)O1)O[H])OP(=O)(O[H])O[H])O[H])=O)=O

計算された属性

- せいみつぶんしりょう: 1532.2147704g/mol

- どういたいしつりょう: 1532.2147704g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 18

- 水素結合受容体数: 42

- 重原子数: 96

- 回転可能化学結合数: 39

- 複雑さ: 2760

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -11.7

- トポロジー分子極性表面積: 744

Coenzyme A disulfide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C2643-10MG |

Coenzyme A disulfide |

31664-36-5 | 10mg |

¥3245.9 | 2023-09-28 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C2643-5MG |

Coenzyme A disulfide |

31664-36-5 | 5mg |

¥1793.15 | 2023-09-28 |

Coenzyme A disulfide 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

1.2R:HCl, S:H2O, rt, pH 2

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:DMF, 30 min, rt

2.2R:Et3N, S:DMF, rt; overnight, rt

3.1S:CH2Cl2, 6 h, rt

4.1R:Et3N, S:EtOH, overnight, reflux

5.1R:C:9026-49-7, 2 h, rt

6.1C:9026-99-7, overnight, rt

7.1R:C:9026-83-9, overnight, rt

- An Efficient Chemoenzymatic Synthesis of Coenzyme A and Its Disulfide, Organic Process Research & Development, 2016, 20(5), 954-959

Coenzyme A disulfide Raw materials

- Adenosine 5'-Triphosphate

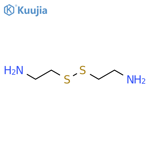

- Cystamine

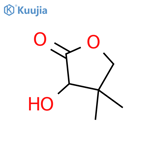

- (3R)-3-hydroxy-4,4-dimethyloxolan-2-one

- Di-tert-butyl dicarbonate

- Coenzyme A

- β-Alanine

Coenzyme A disulfide Preparation Products

Coenzyme A disulfide 関連文献

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

Coenzyme A disulfideに関する追加情報

Coenzyme A Disulfide: A Comprehensive Overview

Coenzyme A disulfide (CAS No. 31664-36-5) is a critical molecule in biochemistry, playing a pivotal role in various cellular processes. This compound, also known as coenzyme A (CoA) disulfide, is a derivative of coenzyme A, which is essential for the activation of carboxylic acids in metabolic pathways. The molecule is characterized by its sulfur-containing functional groups, which are crucial for its biological activity. Recent studies have highlighted its significance in energy metabolism, lipid synthesis, and detoxification processes, making it a focal point in both basic and applied research.

The structure of coenzyme A disulfide consists of a nucleotide (adenosine) attached to a pantothenic acid moiety via a phosphodiester bond. The sulfur atoms in the molecule are part of a thiol group (-SH), which forms a disulfide bond (-S-S-) when oxidized. This structural feature allows CoA disulfide to participate in redox reactions, a key aspect of its functionality. Researchers have recently explored the role of this molecule in oxidative stress management, where it acts as a redox buffer, protecting cells from damage caused by reactive oxygen species.

One of the most significant advancements in understanding coenzyme A disulfide has come from studies on its role in lipid metabolism. CoA is required for the activation of fatty acids during beta-oxidation, and its disulfide form has been shown to regulate this process under conditions of oxidative stress. For instance, recent findings indicate that CoA disulfide levels are elevated in adipose tissue during fasting, suggesting a regulatory role in energy mobilization. This discovery has implications for understanding metabolic disorders such as obesity and diabetes.

In addition to its metabolic roles, coenzyme A disulfide has been implicated in cellular signaling pathways. Emerging research suggests that it interacts with key signaling molecules, such as NF-κB and AMP-activated protein kinase (AMPK), to modulate inflammatory responses and energy homeostasis. These findings have opened new avenues for therapeutic interventions targeting chronic inflammatory diseases and metabolic syndrome.

The synthesis and degradation pathways of coenzyme A disulfide are tightly regulated by cellular enzymes. Pantothenate kinase catalyzes the first committed step in CoA biosynthesis, while enzymes like rhodanese are involved in the recycling of pantothenic acid from CoA disulfide. Recent studies have identified novel regulatory mechanisms involving sirtuins and other deacetylases, which influence CoA metabolism under calorie restriction or stress conditions.

From an applied perspective, coenzyme A disulfide has potential applications in biotechnology and medicine. Its role as a cofactor in enzymatic reactions makes it valuable in industrial processes such as biofuel production and pharmaceutical synthesis. Furthermore, its antioxidant properties suggest potential uses in skincare products and nutraceuticals aimed at combating oxidative stress.

In conclusion, coenzyme A disulfide (CAS No. 31664-36-5) is a multifaceted molecule with diverse roles in cellular biology. Its involvement in energy metabolism, lipid synthesis, redox regulation, and signaling pathways underscores its importance as a target for both fundamental research and translational medicine. As our understanding of this molecule continues to grow, so too does its potential for innovative applications across various fields.

31664-36-5 (Coenzyme A disulfide) 関連製品

- 2172074-19-8(1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)

- 1226860-75-8(Methylpiperidine-4-yl(tetrahydropyran-4-yl)amine dihydrochloride)

- 2138345-33-0(3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one)

- 170235-26-4(Methyl 2-bromothiazole-4-carboxylate)

- 1648930-07-7(1,3,2-Dioxaborolane, 2-[3-[(3-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)

- 1019581-96-4(2-fluoro-N-(pentan-2-yl)aniline)

- 899736-65-3(5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

- 1514162-08-3(2-(2,5-difluoro-4-methylphenyl)propan-1-amine)

- 1805159-83-4(2-Chloro-3-cyano-4-methylbenzoic acid)

- 1093214-56-2(4-(cyclopropylmethyl)benzoic acid)